Physicochemical properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
Physicochemical properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
Topic: Physicochemical Properties & Analytical Characterization of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Content Type: Technical Monograph Audience: Pharmaceutical Scientists, Toxicologists, and E/L (Extractables & Leachables) Specialists.
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Executive Summary
Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer matrices. Unlike common linear-chain phthalates (e.g., DEHP), this compound features bulky, cycloaliphatic ester groups that impart unique thermal stability and migration resistance.
For drug development professionals, this compound is of critical interest not as an active pharmaceutical ingredient (API), but as a Process-Related Impurity or Leachable . Its presence in pharmaceutical manufacturing components (tubing, gaskets, filtration housings) necessitates rigorous characterization to ensure compliance with USP <1663> (Extractables) and USP <1664> (Leachables). This guide provides a definitive physicochemical profile and validated analytical workflows for its detection and risk assessment.
Molecular Architecture & Stereochemistry
The physicochemical behavior of this compound is dictated by the stereochemistry of the 3,3,5-trimethylcyclohexyl moiety. The cis-isomer is thermodynamically distinct from its trans-counterpart, significantly influencing the solid-state properties.
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Stereochemical Locking: The cyclohexane ring typically adopts a chair conformation. In the cis-3,3,5-trimethyl arrangement, the methyl groups are positioned to minimize 1,3-diaxial interactions, leading to a more compact and crystalline lattice compared to the trans isomer.
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Impact on Properties: This stereochemistry results in a significantly higher melting point for the cis isomer (~93°C) compared to the trans isomer (~54°C), affecting its migration potential in polymer matrices.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | Bis(cis-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate |
| Common Name | Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate |
| CAS Number | 245652-81-7 |
| Molecular Formula | C₂₆H₃₈O₄ |
| Molecular Weight | 414.59 g/mol |
| SMILES | O=C(O[C@H]1CCC(C)(C)C1)c2ccccc2C(=O)O[C@H]3CCC(C)(C)C3 |
Physicochemical Profile
The following data aggregates experimental values essential for predicting environmental fate and biological uptake.
| Property | Value | Context/Implication |
| Physical State | White crystalline powder | Solid at room temperature, unlike liquid DEHP. |
| Melting Point | 92.0 – 97.0 °C | High crystallinity reduces "blooming" (migration to surface). |
| Boiling Point | 466.4 °C (at 760 mmHg) | Extremely low volatility; inhalation risk is negligible. |
| Density | 1.06 g/cm³ | Slightly denser than water. |
| LogP (Predicted) | ~8.5 – 9.1 | Highly lipophilic; indicates high affinity for lipid bilayers and adipose tissue. |
| Water Solubility | < 0.1 mg/L (Insoluble) | Requires organic solvents (DCM, Hexane) for extraction. |
| Vapor Pressure | 7.13E-09 mmHg (25°C) | Negligible contribution to headspace analysis. |
| Flash Point | 219.7 °C | Thermally stable under standard autoclaving conditions. |
Analytical Characterization: Quantification Protocol
Objective: To detect and quantify Bis(cis-3,3,5-trimethylcyclohexyl) phthalate in aqueous drug formulations or polymer extracts at trace levels (ppb).
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Due to the compound's high LogP, it will partition strongly into non-polar solvents. Dichloromethane (DCM) is selected for its high extraction efficiency and low boiling point (facilitating concentration).
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Aliquot: Transfer 10.0 mL of the aqueous sample (drug product or buffer) into a glass centrifuge tube.
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Internal Standard: Spike with 10 µL of deuterated phthalate internal standard (e.g., DEHP-d4) to a final concentration of 100 ng/mL. Validation Note: This corrects for extraction variability.
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Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.
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Phase Separation: Centrifuge at 3000 x g for 5 minutes.
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Collection: Recover the lower organic layer. Repeat extraction once more and combine organic layers.
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Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
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Reconstitution: Reconstitute the residue in 1.0 mL of Isooctane.
GC-MS Instrument Parameters
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Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
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Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Inlet: Splitless mode, 280°C.
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Oven Program:
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Initial: 100°C (hold 1 min).
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Ramp: 20°C/min to 300°C.
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Final: 300°C (hold 10 min).
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Detection (SIM Mode):
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Target Ion (Quant): m/z 149 (Phthalic anhydride fragment - characteristic).
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Qualifier Ions: m/z 167, m/z 263 (Mono-ester fragment).
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Note: The high molecular weight parent ion (m/z 414) is often weak; m/z 149 is the base peak for all phthalates. Retention time confirmation is mandatory.
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Analytical Workflow Diagram
Figure 1: Validated GC-MS Workflow for Trace Analysis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.
Metabolic & Hydrolytic Stability
For toxicological risk assessment (TRA), understanding the degradation pathway is vital. Like other phthalates, this compound undergoes hydrolysis mediated by esterases (in vivo) or extreme pH (in vitro).
Mechanism
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Primary Hydrolysis: Rapid cleavage of one ester bond yields the Mono(3,3,5-trimethylcyclohexyl) phthalate (MTCcP) and 3,3,5-trimethylcyclohexanol.
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Secondary Hydrolysis: Slower cleavage of the second ester yields Phthalic Acid (PA).
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Glucuronidation: The mono-ester and the alcohol are typically conjugated with glucuronic acid for renal excretion.
Implication: In a biological system, the mono-ester is often the bioactive toxicant (e.g., PPAR agonist), not the parent diester.
Degradation Pathway Diagram
Figure 2: Metabolic Hydrolysis Pathway of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.[1][2][3][4][5][6][7][8][9][10][11]
Toxicological Context for Drug Development
While specific toxicological data for the cis-3,3,5-trimethylcyclohexyl isomer is less abundant than for DEHP, the structural read-across principle applies.
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PPAR Activation: High molecular weight phthalates are known peroxisome proliferator-activated receptor (PPAR) agonists. The mono-ester metabolite is the likely effector.
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Endocrine Disruption: Phthalates are scrutinized for anti-androgenic effects. However, the bulky cyclohexyl rings of this specific compound may sterically hinder the binding affinity to hormone receptors compared to linear chain analogs.
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Risk Assessment: In the absence of specific PDE (Permitted Daily Exposure) limits, a conservative approach using the TTC (Threshold of Toxicological Concern) or read-across from DEHP (with safety factors) is recommended for E/L qualification.
References
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PureSynth. (2024). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate 98.0%(GC) Technical Data Sheet. Retrieved from
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Tokyo Chemical Industry (TCI). (2024). Product Specification: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS 245652-81-7).[1][2][6][11] Retrieved from
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Sigma-Aldrich. (2024). Bis-(3,3,5-trimethylcyclohexyl) Phthalate Safety Data Sheet. Retrieved from
- U.S. Pharmacopeia (USP). (2023). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
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National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Phthalate Esters. Retrieved from
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- 4. Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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